A Technical Guide to the Chemical Properties and Metabolic Profile of Deuterated Ospemifene
A Technical Guide to the Chemical Properties and Metabolic Profile of Deuterated Ospemifene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of deuterated Ospemifene (B1683873), a strategic modification designed to enhance its metabolic profile. By leveraging the deuterium (B1214612) kinetic isotope effect (KIE), the replacement of hydrogen with its heavier, stable isotope, deuterium, at specific metabolically vulnerable sites can significantly slow down drug clearance, potentially leading to an improved pharmacokinetic profile. This document outlines the rationale, chemical characteristics, and analytical methodologies relevant to a plausible deuterated analogue of Ospemifene.
Introduction: The Rationale for Deuterating Ospemifene
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Like other SERMs, it exerts tissue-specific estrogen agonist and antagonist effects.[3][4] Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5]
The primary metabolic pathways involve hydroxylation of the phenyl rings, leading to the formation of two major active metabolites: 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. The formation of 4-hydroxyospemifene is the most significant metabolic route. These sites of metabolism represent "metabolic soft spots" where the molecule is most vulnerable to enzymatic degradation.
Strategic replacement of hydrogen atoms with deuterium at these sites can strengthen the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by CYP enzymes. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to:
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Increased Metabolic Stability: A slower rate of metabolism in vitro.
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Longer Half-Life (t½): The drug remains in the body for a longer duration.
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Greater Drug Exposure (AUC): A higher overall concentration of the drug in the plasma over time.
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Reduced Dosing Frequency: Potentially allowing for less frequent administration.
This guide will focus on a scientifically plausible analogue, Ospemifene-d4 , where deuterium atoms replace hydrogens on the phenyl ring that undergoes primary hydroxylation. While specific public data for deuterated Ospemifene is not available, the principles and methodologies described herein are based on established science in the field of deuterated drugs.
Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight. Other physicochemical properties such as pKa, logP, and solubility are generally not expected to change significantly.
| Property | Ospemifene (Non-deuterated) | Ospemifene-d4 (Predicted) |
| Molecular Formula | C₂₄H₂₃ClO₂ | C₂₄H₁₉D₄ClO₂ |
| Molecular Weight | 378.9 g/mol | ~383.0 g/mol |
| IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | 2-[4-[(Z)-4-chloro-1-phenyl-2-(phenyl-d4)-but-1-enyl]phenoxy]ethanol |
| Water Solubility | Insoluble | Insoluble (predicted) |
| logP (Predicted) | 5.56 - 6.5 | 5.56 - 6.5 (predicted) |
| pKa (Strongest Acidic) | 15.1 (predicted) | 15.1 (predicted) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder (predicted) |
Synthesis and Characterization
A plausible synthetic route to Ospemifene-d4 would adapt known synthesis methods for Ospemifene by substituting a key starting material with its deuterated counterpart. For example, a McMurry reaction coupling could be employed using a deuterated precursor.
Proposed Synthetic Workflow
General Experimental Protocol: Synthesis
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Coupling Reaction: To a stirred suspension of zinc dust in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added dropwise at a low temperature (e.g., 0-5 °C). The mixture is heated to reflux for 2 hours. A solution of 1-(4-(2-(benzyloxy)ethoxy)phenyl)-2-phenylethan-1-one and a deuterated propiophenone (B1677668) analogue (e.g., propiophenone-d5) in anhydrous THF is added, and the reaction is refluxed for 6 hours.
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Work-up and Extraction: After cooling, the reaction is quenched with aqueous potassium carbonate and stirred. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
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Deprotection: The resulting crude protected deuterated Ospemifene is dissolved in a suitable solvent mixture (e.g., ethanol/THF) and subjected to catalytic hydrogenation (e.g., using Pd/C catalyst) to cleave the benzyl (B1604629) protecting group.
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Purification: The final product, Ospemifene-d4, is purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Characterization
The structure and purity of the synthesized deuterated Ospemifene would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the exact positions of deuterium incorporation by observing the absence of proton signals and the presence of deuterium signals at specific chemical shifts.
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Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound, which should be higher than that of the non-deuterated parent drug by the number of incorporated deuterium atoms.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Metabolic Stability and Pathways
The primary advantage of deuterating Ospemifene is the anticipated improvement in metabolic stability. By slowing the formation of the major 4-hydroxy metabolite, the overall clearance of the drug is expected to decrease.
Comparative Metabolic Stability Data (Hypothetical)
This table presents hypothetical data from an in vitro human liver microsomes (HLM) assay, illustrating the expected outcome of deuteration.
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Major Metabolite Formation Rate (pmol/min/mg protein) |
| Ospemifene | 30 | 23.1 | 150 (4-hydroxyospemifene) |
| Ospemifene-d4 | 90 (Predicted) | 7.7 (Predicted) | 50 (4-hydroxyospemifene-d3) (Predicted) |
Metabolic Pathway Diagram
Experimental Protocol: In Vitro Metabolic Stability Assay
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Incubation Preparation: A stock solution of the test compound (Ospemifene or deuterated Ospemifene) is prepared in a suitable organic solvent (e.g., DMSO).
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Reaction Mixture: In a microcentrifuge tube, pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) are pre-warmed at 37°C in a phosphate (B84403) buffer (pH 7.4) containing a magnesium chloride cofactor.
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Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. The final substrate concentration is typically 1 µM.
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Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
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Reaction Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (B52724) containing an internal standard.
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Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
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Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of the remaining parent drug is plotted against time, and the slope of this line is used to calculate the in vitro half-life (t½).
Mechanism of Action: SERM Signaling
Deuteration is a modification of the drug's structure that affects its metabolism but is not expected to alter its fundamental mechanism of action. Deuterated Ospemifene will still function as a SERM, binding to estrogen receptors (ERα and ERβ) and modulating gene transcription in a tissue-specific manner.
Conclusion
The strategic deuteration of Ospemifene at its primary sites of metabolism presents a promising approach to enhance its pharmacokinetic properties. By slowing hepatic clearance through the kinetic isotope effect, a deuterated analogue like Ospemifene-d4 has the potential to offer increased stability and exposure. While clinical data is required for confirmation, the established principles of deuteration in drug design provide a strong scientific foundation for this strategy. The experimental and analytical protocols outlined in this guide serve as a standard framework for the development and characterization of such novel chemical entities.
References
- 1. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
